molecular formula C9H10BrF3Si B14773824 (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane

(5-Bromo-2,3,4-trifluorophenyl)trimethylsilane

Cat. No.: B14773824
M. Wt: 283.16 g/mol
InChI Key: ZURFYNOIQORFSO-UHFFFAOYSA-N
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Description

(5-Bromo-2,3,4-trifluorophenyl)trimethylsilane: is an organosilicon compound with the molecular formula C9H10BrF3Si and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane typically involves the reaction of (5-Bromo-2,3,4-trifluorophenyl)lithium with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Properties

Molecular Formula

C9H10BrF3Si

Molecular Weight

283.16 g/mol

IUPAC Name

(5-bromo-2,3,4-trifluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H10BrF3Si/c1-14(2,3)6-4-5(10)7(11)9(13)8(6)12/h4H,1-3H3

InChI Key

ZURFYNOIQORFSO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C(=C1F)F)F)Br

Origin of Product

United States

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